molecular formula C15H13BrO2 B14868082 4-Bromophenyl 3-phenylpropanoate

4-Bromophenyl 3-phenylpropanoate

Cat. No.: B14868082
M. Wt: 305.17 g/mol
InChI Key: IASQXXRDCNMHFH-UHFFFAOYSA-N
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Description

4-Bromophenyl 3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of 4-bromophenol with 3-phenylpropanoic acid. This reaction typically requires the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.

Another method involves the use of Suzuki-Miyaura coupling, where 4-bromophenylboronic acid is coupled with 3-phenylpropanoic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The phenylpropanoate moiety can undergo oxidation to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 4-aminophenyl 3-phenylpropanoate or 4-thiocyanatophenyl 3-phenylpropanoate.

    Oxidation: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.

    Reduction: Formation of 3-phenylpropanol.

Scientific Research Applications

4-Bromophenyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 3-phenylpropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl 3-phenylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    4-Fluorophenyl 3-phenylpropanoate: Contains a fluorine atom instead of bromine.

    4-Iodophenyl 3-phenylpropanoate: Contains an iodine atom instead of bromine.

Uniqueness

4-Bromophenyl 3-phenylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and material science .

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-bromophenyl) 3-phenylpropanoate

InChI

InChI=1S/C15H13BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2

InChI Key

IASQXXRDCNMHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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